molecular formula C8H8ClNO2 B13087105 N-Hydroxy-3-methoxybenzimidoylchloride

N-Hydroxy-3-methoxybenzimidoylchloride

Cat. No.: B13087105
M. Wt: 185.61 g/mol
InChI Key: DEXRYCNUFWKXHS-NTMALXAHSA-N
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Description

N-Hydroxy-3-methoxybenzimidoylchloride is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzimidazole, featuring a hydroxyl group and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-methoxybenzimidoylchloride typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium carbonate or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Chlorinating Agent: Thionyl chloride or phosphorus trichloride

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-methoxybenzimidoylchloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Can be reduced to form amines or hydroxylamines.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-Hydroxy-3-methoxybenzimidoylchloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Hydroxy-3-methoxybenzimidoylchloride involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzimidazole: Shares the benzimidazole core structure but lacks the methoxy group.

    N-Hydroxy-3-methoxybenzamide: Similar structure but with an amide group instead of the imidoyl chloride group.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

(1Z)-N-hydroxy-3-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3/b10-8-

InChI Key

DEXRYCNUFWKXHS-NTMALXAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=N/O)/Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)Cl

Origin of Product

United States

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